1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with diethoxy and methylphenyl groups
Preparation Methods
The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the sulfonyl chloride: This step involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Imidazole ring formation: The sulfonyl chloride intermediate is then reacted with 4-methyl-2-phenylimidazole under controlled conditions to form the desired sulfonyl imidazole compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfoxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole: This compound has a similar sulfonyl imidazole structure but with different substituents, leading to variations in its chemical and biological properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Although structurally different, this compound shares some similarities in terms of its phenyl group substitutions and potential biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-5-26-18-13-20(19(27-6-2)12-15(18)3)28(24,25)23-14-16(4)22-21(23)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDJDCOCHDQYHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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